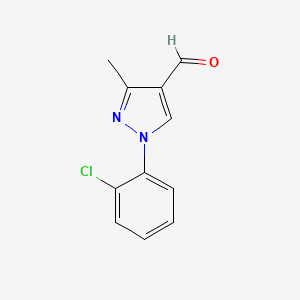

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Beschreibung

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a 2-chlorophenyl group at position 1, a methyl substituent at position 3, and a formyl (-CHO) group at position 4 of the pyrazole ring. This compound is of significant interest in medicinal chemistry due to the bioactivity of pyrazole derivatives, including antimicrobial, anti-inflammatory, and receptor antagonism properties .

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGKQCRYFHREOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C10H8ClN3O

- Molecular Weight : 220.65 g/mol

- Functional Groups : Aldehyde, pyrazole ring, and chloro-substituted phenyl group.

Medicinal Chemistry Applications

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in the development of:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a significant role in inflammation pathways.

- Anticancer Compounds : Studies suggest that certain derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development in cancer therapy.

Case Study: Anticancer Activity

A study investigated the anticancer properties of a derivative synthesized from this compound. The compound was tested against breast cancer cell lines and demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent.

Materials Science Applications

In materials science, this compound is utilized in the development of organic semiconductors and advanced materials. Its unique electronic properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form thin films enhances its application in OLED technology.

- Photovoltaic Cells : Research has explored its use in organic solar cells due to its favorable charge transport properties.

Biological Studies

This compound is also employed as a biochemical probe in various studies:

- Enzyme Activity Studies : It can be used to investigate the activity of enzymes such as phosphodiesterases, which are crucial in cellular signaling pathways.

- Protein Interaction Studies : The compound's ability to bind to specific proteins makes it valuable for studying protein-protein interactions.

Case Study: Enzyme Inhibition

A recent investigation focused on the compound's role as an inhibitor of phosphodiesterase 4B (PDE4B). The study revealed that it effectively reduces PDE4B activity, leading to increased levels of cyclic AMP, which is vital for various cellular processes.

Wirkmechanismus

The mechanism of action of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

- Substituents : Benzoyl at position 1, 3-nitrophenyl at position 3, and aldehyde at position 3.

- Key Data: IR spectra show distinct C=O (1633 cm⁻¹) and Ar-NO₂ (1348 cm⁻¹) stretches, indicating strong electron-withdrawing effects .

- Comparison : The benzoyl and nitro groups increase molecular weight (MW = 321.28 g/mol) and polarity compared to the target compound (MW = 220.66 g/mol). The absence of a nitro group in the target compound may reduce oxidative stability but improve solubility .

1-Phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde

- Substituents : Phenyl at position 1, propargyloxy-substituted phenyl at position 3, and aldehyde at position 4.

- Key Data :

Chlorophenyl Positional Isomers

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

- Substituents : 4-Chlorophenyl at position 1, methyl at position 3, and aldehyde at position 4.

- Key Data :

- Comparison : The 2-chlorophenyl isomer in the target compound may exhibit better steric protection of the aldehyde group, reducing premature oxidation .

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Functional Group Modifications

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde

- Substituents : Trifluoromethyl at position 3, 3-chlorophenylsulfanyl at position 5, and aldehyde at position 4.

- Key Data :

Pharmacological Activity Comparison

Biologische Aktivität

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant research findings and data.

The synthesis of this compound typically involves the cyclocondensation of phenyl hydrazine with appropriate carbonyl compounds. The compound exhibits a carbonyl functional group, which is crucial for its biological activity. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown that this compound can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were reported to be as low as 0.22 μg/mL, indicating potent antibacterial activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Specifically, studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, it exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory agents like dexamethasone .

Anticancer Activity

The anticancer properties of pyrazole derivatives are attributed to their ability to induce apoptosis in cancer cells. Research has shown that this compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, it was found to significantly reduce viability in lung cancer cell lines (NCI H-522) with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is essential for optimizing their biological efficacy. The presence of electron-withdrawing groups, such as chlorine in the para position, enhances the reactivity of the carbonyl group, increasing antimicrobial and anticancer activities .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against a panel of bacterial pathogens and found that compounds similar to this compound exhibited superior activity against resistant strains .

- Anti-inflammatory Effects : In vivo studies demonstrated that administration of pyrazole derivatives led to a marked reduction in edema in carrageenan-induced inflammation models, supporting their potential use in treating inflammatory diseases .

- Anticancer Activity : A recent investigation into novel pyrazole compounds revealed that those with similar structures to this compound exhibited significant cytotoxicity against breast and prostate cancer cell lines .

Q & A

Q. What are the established synthetic routes for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution using 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and phenols in the presence of a base (e.g., K₂CO₃) . Optimization of reaction parameters, such as solvent polarity (DMF vs. acetonitrile) and temperature (80–120°C), significantly impacts yield. For example, higher temperatures may accelerate aryloxy group substitution but risk side reactions like aldehyde oxidation .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Q. How can researchers mitigate challenges in purifying pyrazole-4-carbaldehyde derivatives?

Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for removing unreacted phenolic starting materials . For chromatographic purification, silica gel with ethyl acetate/hexane (3:7) minimizes aldehyde degradation. Impurity profiling via HPLC (C18 column, acetonitrile/water gradient) is recommended for quality control .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent reactivity in pyrazole carbaldehyde synthesis?

Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance electrophilicity at the C-5 position, facilitating nucleophilic attack by phenols. Kinetic studies using Hammett plots (σ values) reveal a linear free-energy relationship, suggesting a concerted SNAr mechanism . Computational DFT studies (e.g., B3LYP/6-31G*) can model transition states and charge distribution to predict regioselectivity .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

SC-XRD data for 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde show intermolecular C–H⋯O hydrogen bonds between the aldehyde group and adjacent phenyl rings, stabilizing the crystal lattice . These interactions may reduce solubility in nonpolar solvents, which is critical for designing co-crystals or salts to enhance bioavailability in drug development.

Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies often arise from variations in:

- Catalyst loading : Excess K₂CO₃ (>2 eq.) can deprotonate the phenol prematurely, reducing reactivity .

- Moisture sensitivity : The aldehyde group is prone to hydration; anhydrous conditions (molecular sieves) improve reproducibility . Systematic DOE (Design of Experiments) approaches, such as varying base strength (K₂CO₃ vs. Cs₂CO₃) and reaction time, are recommended for robust protocol development.

Methodological and Analytical Questions

Q. What advanced analytical techniques are suitable for studying tautomerism in pyrazole carbaldehydes?

Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) can detect keto-enol tautomerism. For example, coalescence of aldehyde proton signals at elevated temperatures indicates rapid interconversion . Solid-state ¹³C CP/MAS NMR further differentiates tautomeric forms in crystalline vs. amorphous phases.

Q. How can computational chemistry aid in predicting biological activity of derivatives?

Molecular docking (AutoDock Vina) and QSAR models using descriptors like logP, polar surface area, and H-bond acceptor count can prioritize derivatives for antimicrobial testing. For instance, derivatives with electron-deficient aryl groups show enhanced binding to bacterial enoyl-ACP reductase .

Applications in Drug Discovery

Q. What is the compound’s utility as a scaffold for antimicrobial agents?

The aldehyde group serves as a versatile handle for synthesizing Schiff base derivatives, which exhibit broad-spectrum activity. For example, condensation with aminothiazoles yields oxime esters with MIC values ≤2 µg/mL against S. aureus .

Q. How can structural modifications enhance selectivity toward cancer targets?

Introducing morpholine or piperazine moieties via reductive amination improves solubility and kinase inhibition (e.g., CDK2 IC₅₀ = 0.8 µM) . Pharmacophore modeling highlights the importance of the chloro-substituted phenyl ring for hydrophobic interactions in ATP-binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.